molecular formula C18H24N2O5S2 B4186253 N-(3-ETHOXYPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

N-(3-ETHOXYPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

Cat. No.: B4186253
M. Wt: 412.5 g/mol
InChI Key: RSJCEVOMSYBXOH-UHFFFAOYSA-N
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Description

4-[(Benzylsulfonyl)amino]-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its unique structure, which includes a benzylsulfonyl group and an ethoxypropyl chain.

Preparation Methods

The synthesis of N-(3-ETHOXYPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonylation: The amine group is then reacted with benzylsulfonyl chloride to form the benzylsulfonylamino group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[(Benzylsulfonyl)amino]-N-(3-ethoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common reagents used in these reactions include sulfuric acid, nitric acid, sodium hydroxide, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Benzylsulfonyl)amino]-N-(3-ethoxypropyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The benzylsulfonyl group may also enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar compounds to N-(3-ETHOXYPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE include:

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a methoxypropyl chain instead of an ethoxypropyl chain.

    4-(2-Aminoethyl)benzenesulfonamide: This compound has an aminoethyl group instead of the benzylsulfonyl and ethoxypropyl groups.

    4-Amino-N,N-dipropylbenzenesulfonamide: This compound has dipropyl groups instead of the benzylsulfonyl and ethoxypropyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(benzylsulfonylamino)-N-(3-ethoxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S2/c1-2-25-14-6-13-19-27(23,24)18-11-9-17(10-12-18)20-26(21,22)15-16-7-4-3-5-8-16/h3-5,7-12,19-20H,2,6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJCEVOMSYBXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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